molecular formula C20H46N6O4 B14285397 1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane CAS No. 134656-02-3

1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane

Cat. No.: B14285397
CAS No.: 134656-02-3
M. Wt: 434.6 g/mol
InChI Key: RRQQPSKKDQQXMR-UHFFFAOYSA-N
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Description

1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane is a complex macrocyclic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The presence of nitrogen atoms in the ring structure makes it a polyaza crown ether, which can form stable complexes with various metal ions and organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane typically involves the cyclization of linear precursors containing both ether and amine functionalities. One common method involves the reaction of ethylenediamine with diethylene glycol dichloride under basic conditions to form the macrocyclic ring. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the cyclization reaction is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane undergoes various chemical reactions, including:

    Complexation Reactions: Forms stable complexes with metal ions such as zinc, copper, and nickel.

    Substitution Reactions: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the nitrogen atoms.

Common Reagents and Conditions

    Complexation: Metal salts (e.g., zinc chloride, copper sulfate) in aqueous or organic solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Metal Complexes: Coordination compounds with various metal ions.

    Substituted Derivatives: Compounds with alkyl or acyl groups attached to the nitrogen atoms.

    Oxidized/Reduced Forms: Compounds with altered oxidation states of the nitrogen atoms.

Scientific Research Applications

1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane exerts its effects primarily involves the formation of stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. This complexation can alter the chemical and physical properties of the metal ions, making them more or less reactive in various chemical processes. The compound’s ability to form selective complexes is attributed to the size and flexibility of the macrocyclic ring, which can accommodate different metal ions with varying degrees of affinity .

Comparison with Similar Compounds

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another polyaza crown ether with a smaller ring size.

    1,10-Diaza-18-crown-6: A well-known crown ether with two nitrogen atoms and a smaller ring structure.

    Kryptofix 22: A commercially available polyaza crown ether used in similar applications.

Uniqueness

1,4,16,19-Tetraoxa-7,10,13,22,25,28-hexaazacyclotriacontane is unique due to its larger ring size and higher number of nitrogen atoms compared to similar compounds. This allows it to form more stable and selective complexes with a wider range of metal ions. Its versatility in forming complexes with both transition metals and main group elements makes it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

134656-02-3

Molecular Formula

C20H46N6O4

Molecular Weight

434.6 g/mol

IUPAC Name

1,4,16,19-tetraoxa-7,10,13,22,25,28-hexazacyclotriacontane

InChI

InChI=1S/C20H46N6O4/c1-5-23-9-13-27-17-18-29-15-11-25-7-3-22-4-8-26-12-16-30-20-19-28-14-10-24-6-2-21-1/h21-26H,1-20H2

InChI Key

RRQQPSKKDQQXMR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOCCOCCNCCNCCNCCOCCOCCNCCN1

Origin of Product

United States

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